molecular formula C13H22 B1142116 DI-TERT-BUTYLCYCLOPENTADIENE CAS No. 120937-44-2

DI-TERT-BUTYLCYCLOPENTADIENE

Cat. No.: B1142116
CAS No.: 120937-44-2
M. Wt: 178.31
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Description

Di-tert-butylcyclopentadiene is an organic compound with the chemical formula C₁₃H₂₂. It is a colorless liquid that is soluble in organic solvents. This compound is the conjugate acid of the di-tert-butylcyclopentadienyl ligand. It is known for its stability and is used as a precursor to various metal complexes .

Mechanism of Action

Target of Action

Di-tert-butylcyclopentadiene is primarily used as a building block in chemical synthesis . It serves as a precursor to many metal complexes, such as the olefin polymerization catalyst . The compound’s primary targets are therefore the reactants it interacts with in these synthesis processes.

Mode of Action

The compound interacts with its targets through chemical reactions. For instance, this compound reacts with excess potassium tert-butoxide in the presence of elemental selenium or sulfur to yield cyclopentadienes bridged by two or three selenium atoms through one or two diselenoketal functionalities, or bridged by sulfur atoms via one or two dithioketal functionalities .

Biochemical Pathways

This compound is involved in the synthesis of various metal complexes. These complexes can then participate in a variety of biochemical pathways, depending on their specific structures and properties . The downstream effects of these pathways can vary widely, from the production of new compounds in chemical reactions to the catalysis of polymerization processes .

Pharmacokinetics

Its physical and chemical properties, such as its solubility in organic solvents, boiling point, and density, can impact its behavior and availability in a chemical reaction .

Result of Action

The result of this compound’s action is the formation of new compounds through chemical reactions. For example, it can react with potassium tert-butoxide and elemental selenium or sulfur to form cyclopentadienes with various bridge structures . These new compounds can then be used in further reactions, such as the formation of metal complexes .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the presence of other reactants, the temperature, and the pressure can all impact the course of the chemical reactions it participates in . Additionally, it should be protected from light and moisture, and it is stable for at least 2 years after receipt when stored at -20°C .

Preparation Methods

Di-tert-butylcyclopentadiene is typically prepared by the alkylation of cyclopentadiene with tert-butyl bromide under phase-transfer conditions . The reaction involves the use of a phase-transfer catalyst to facilitate the transfer of the reactants between different phases, enhancing the reaction rate and yield. The general reaction is as follows:

Cyclopentadiene+tert-Butyl bromidePhase-transfer catalystThis compound\text{Cyclopentadiene} + \text{tert-Butyl bromide} \xrightarrow{\text{Phase-transfer catalyst}} \text{this compound} Cyclopentadiene+tert-Butyl bromidePhase-transfer catalyst​this compound

In industrial settings, this method is scaled up to produce larger quantities of this compound, ensuring high purity and yield.

Chemical Reactions Analysis

Di-tert-butylcyclopentadiene undergoes various chemical reactions, including:

Scientific Research Applications

Di-tert-butylcyclopentadiene has several scientific research applications:

Comparison with Similar Compounds

Di-tert-butylcyclopentadiene can be compared with other bulky cyclopentadienyl ligands, such as:

This compound is unique due to its specific steric and electronic properties, making it a valuable ligand in the synthesis of metal complexes with distinct reactivity and stability profiles.

Properties

IUPAC Name

2,5-ditert-butylcyclopenta-1,3-diene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H22/c1-12(2,3)10-7-8-11(9-10)13(4,5)6/h7-10H,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RADVPPBTEASJRZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1C=CC(=C1)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70394029
Record name 2,5-Di-tert-butyl-1,3-cyclopentadiene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70394029
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

114987-03-0, 120937-44-2
Record name 2,5-Di-tert-butyl-1,3-cyclopentadiene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70394029
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Di-tert-butylcyclopentadiene
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Q & A

Q1: What are the common synthetic routes to obtain di-tert-butylcyclopentadiene?

A1: this compound is typically synthesized through the alkylation of cyclopentadiene with tert-butyl bromide. This reaction often employs a phase-transfer catalyst and a strong base. [, ] For instance, one method utilizes Adogen 464 as the catalyst and potassium hydroxide as the base. [] The reaction yields a mixture of isomers, including 1,3-di-tert-butylcyclopentadiene and other possible configurations. [, ]

Q2: How does the presence of the tert-butyl groups influence the reactivity of this compound?

A2: The bulky tert-butyl groups exert significant steric hindrance, impacting the reactivity of this compound. This steric effect can influence the regioselectivity of subsequent reactions and the stability of the resulting metal complexes. For example, in the synthesis of pentaisopropylcyclopentadiene, the presence of multiple isopropyl groups leads to the formation of a mixture of isomers due to steric interactions. []

Q3: Can this compound act as a ligand in metal complexes, and what are the potential advantages?

A3: Yes, this compound can act as a ligand, particularly in the formation of metallocene complexes. [] The bulky tert-butyl substituents can impart several advantages to these complexes:

    Q4: Are there any reported examples of this compound derivatives used in the synthesis of unusual organometallic compounds?

    A4: Yes, research highlights the use of this compound in synthesizing organoselenium compounds. [] For example, reacting this compound with potassium tert-butoxide and selenium results in the formation of cyclopentadiene rings bridged by selenium atoms. This reaction produces intriguing molecules like 2,5,4′,6′-Tetra-tert-butyl-5′H-spirocyclopentane-1,2′-cyclopenta[b][1,3]diselena-2,4-diene (1) and 1,3,5,7-tetra-tert-butyl-3a,7a-dihydro-3a,7a-epi-selenodicyclopenta[b,e][1,4]diselenine (2), characterized using X-ray diffraction. []

    Q5: Is there any information available regarding the analytical characterization of this compound?

    A5: this compound is typically analyzed using Gas Chromatography/Mass Spectrometry (GC/MS) to assess its purity and identify the different isomers present. [] The isomers can be distinguished based on their different retention times and fragmentation patterns in the mass spectrometer.

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